N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](2-PHENYLACETAMIDO)METHYL}-2-PHENYLACETAMIDE
Overview
Description
N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) is a complex organic compound characterized by its unique structure, which includes benzyloxy and ethoxy groups attached to a phenyl ring, and two phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) typically involves multiple steps. One common route includes the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-phenylacetamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups may facilitate binding to these targets, while the phenylacetamide groups could influence the compound’s overall reactivity and stability. The exact pathways involved would depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxy-3-methoxyphenylacetic acid
- N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine
Uniqueness
N,N’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide) is unique due to its combination of benzyloxy, ethoxy, and phenylacetamide groups. This combination provides a distinct set of chemical properties and potential applications that are not found in similar compounds. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3-ethoxy-4-phenylmethoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O4/c1-2-37-29-22-27(18-19-28(29)38-23-26-16-10-5-11-17-26)32(33-30(35)20-24-12-6-3-7-13-24)34-31(36)21-25-14-8-4-9-15-25/h3-19,22,32H,2,20-21,23H2,1H3,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHKWMZQLHHPIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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